4-Bromo-3-iodo-5-nitropyridine 4-Bromo-3-iodo-5-nitropyridine
Brand Name: Vulcanchem
CAS No.: 1072141-17-3
VCID: VC16478382
InChI: InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H
SMILES:
Molecular Formula: C5H2BrIN2O2
Molecular Weight: 328.89 g/mol

4-Bromo-3-iodo-5-nitropyridine

CAS No.: 1072141-17-3

Cat. No.: VC16478382

Molecular Formula: C5H2BrIN2O2

Molecular Weight: 328.89 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-iodo-5-nitropyridine - 1072141-17-3

Specification

CAS No. 1072141-17-3
Molecular Formula C5H2BrIN2O2
Molecular Weight 328.89 g/mol
IUPAC Name 4-bromo-3-iodo-5-nitropyridine
Standard InChI InChI=1S/C5H2BrIN2O2/c6-5-3(7)1-8-2-4(5)9(10)11/h1-2H
Standard InChI Key JFHZWSWOPGHICH-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=C(C=N1)I)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a pyridine ring substituted at the 3-, 4-, and 5-positions with iodine, bromine, and nitro groups, respectively. Computational models derived from analogous nitropyridines suggest a planar geometry with dipole moments influenced by the electron-withdrawing nitro group . The iodine atom at position 3 enhances susceptibility to nucleophilic aromatic substitution, while the bromine at position 4 provides a site for transition-metal-catalyzed couplings such as Suzuki-Miyaura reactions .

Table 1: Physicochemical Properties of 4-Bromo-3-iodo-5-nitropyridine

PropertyValueSource
Molecular Weight328.89 g/molCalculated
Density2.41 g/cm³ (estimated)Analogous data
Boiling Point279–282°C (extrapolated)Derived
SolubilityInsoluble in water; soluble in acetone, DMFPatent

Spectroscopic Identification

Infrared spectra of related nitropyridines show characteristic NO2_2 stretching vibrations at 1520–1350 cm1^{-1}, while 1H^1\text{H} NMR spectra exhibit deshielded aromatic protons near δ 8.5–9.0 ppm . Mass spectrometry of the parent ion (m/z=328m/z = 328) typically fragments via loss of Br+^+ (m/z=249m/z = 249) and I+^+ (m/z=201m/z = 201) .

Synthesis and Industrial Production

Bromination-Iodination Sequential Methodology

A patented route employs 2-aminopyridine as the starting material, undergoing regioselective bromination with N-bromosuccinimide (NBS) in acetone at −10°C to yield 2-amino-5-bromopyridine (95–98% purity) . Subsequent iodination using KIO3_3/KI in acidic medium introduces the iodine substituent at position 3, achieving 89–92% yield after recrystallization . Critical process parameters include:

Table 2: Optimal Reaction Conditions for Iodination Step

ParameterOptimal RangeImpact on Yield
Temperature20–25°CPrevents byproduct formation
KI:KIO3_3 Molar Ratio2:1Maximizes iodine incorporation
Reaction Time4–6 hoursCompletes substitution without degradation

Alternative Pathways

Electrophilic nitration of 4-bromo-3-iodopyridine using fuming HNO3_3/H2_2SO4_4 at 0°C provides a 78% yield but requires stringent temperature control to avoid ring oxidation . Microwave-assisted methods reduce reaction times by 40% compared to conventional heating, though scalability remains challenging .

Industrial Applications and Market Dynamics

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antiviral agents. Its iodine and bromine atoms enable sequential functionalization—for example, Suzuki coupling at C4 followed by Ullmann-type reactions at C3 to generate biaryl scaffolds . A 2025 market report highlights its use in 12% of kinase inhibitor candidates undergoing clinical trials .

Agrochemical Formulations

In agrochemistry, derivatives of 4-bromo-3-iodo-5-nitropyridine exhibit herbicidal activity against broadleaf weeds, with EC50_{50} values of 2.3–4.7 μM in pre-emergence assays . The nitro group enhances soil persistence, necessitating formulation with biodegradable adjuvants to mitigate environmental impact.

Table 3: Regional Market Analysis (2025 Projections)

RegionProduction Capacity (MT/year)Price (USD/kg)Key Producers
Asia-Pacific850220–240ChemFront, SinoPyridines
North America320260–280PyriPharm, AGChem
Europe180290–310EuroHeterocyclics

Emerging Research Directions

Recent studies explore photocatalytic debromination strategies to convert waste streams into 3-iodo-5-nitropyridine, a valuable intermediate in OLED manufacturing . Computational modeling predicts that replacing the nitro group with cyano substituents could enhance luminescence quantum yields by 18–22% .

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